

# Application Notes and Protocols for TPA023 in Mouse Anxiety Studies

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## Compound of Interest

Compound Name: TPA 023

Cat. No.: B1682440

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## Introduction

TPA023 is a subtype-selective modulator of the GABA-A receptor, exhibiting weak partial agonist activity specifically at the  $\alpha 2$  and  $\alpha 3$  subunits while acting as an antagonist at the  $\alpha 1$  and  $\alpha 5$  subunits.[1][2] This pharmacological profile suggests that TPA023 can produce anxiolytic (anti-anxiety) effects without the sedative and motor-impairing side effects commonly associated with non-selective benzodiazepines, which also target the  $\alpha 1$  subunit.[1][3] Preclinical studies in rodents have demonstrated the potential of TPA023 and its analogs as non-sedating anxiolytics.[4][5] These application notes provide a comprehensive overview of recommended dosages, experimental protocols, and the underlying signaling pathway for utilizing TPA023 in mouse models of anxiety.

## Quantitative Data Summary

The following tables summarize key quantitative data regarding TPA023 and its closely related analog, TPA023B, in mice and rats. This information is crucial for dose selection and understanding the pharmacokinetic-pharmacodynamic relationship.

Table 1: TPA023 and TPA023B Receptor Occupancy in Rodents

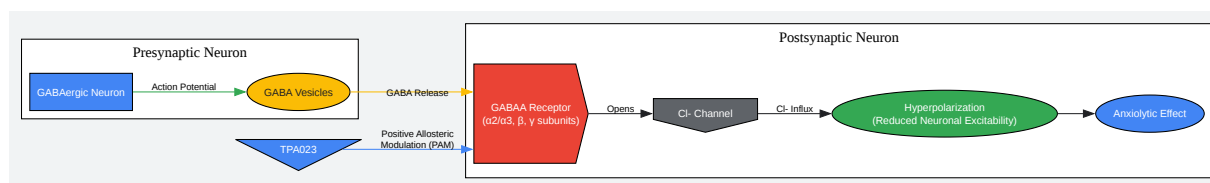
Compound	Species	Route of Administration	Dose for 50% Receptor Occupancy (Occ50)	Plasma Concentration for 50% Occupancy	Reference
TPA023B	Mouse	Oral (p.o.)	-	25 ng/mL	<a href="#">[6]</a>
TPA023B	Rat	Oral (p.o.)	0.09 mg/kg	19 ng/mL	<a href="#">[6]</a>
TPA023	Rat	Oral (p.o.)	-	21-25 ng/mL	<a href="#">[3]</a>

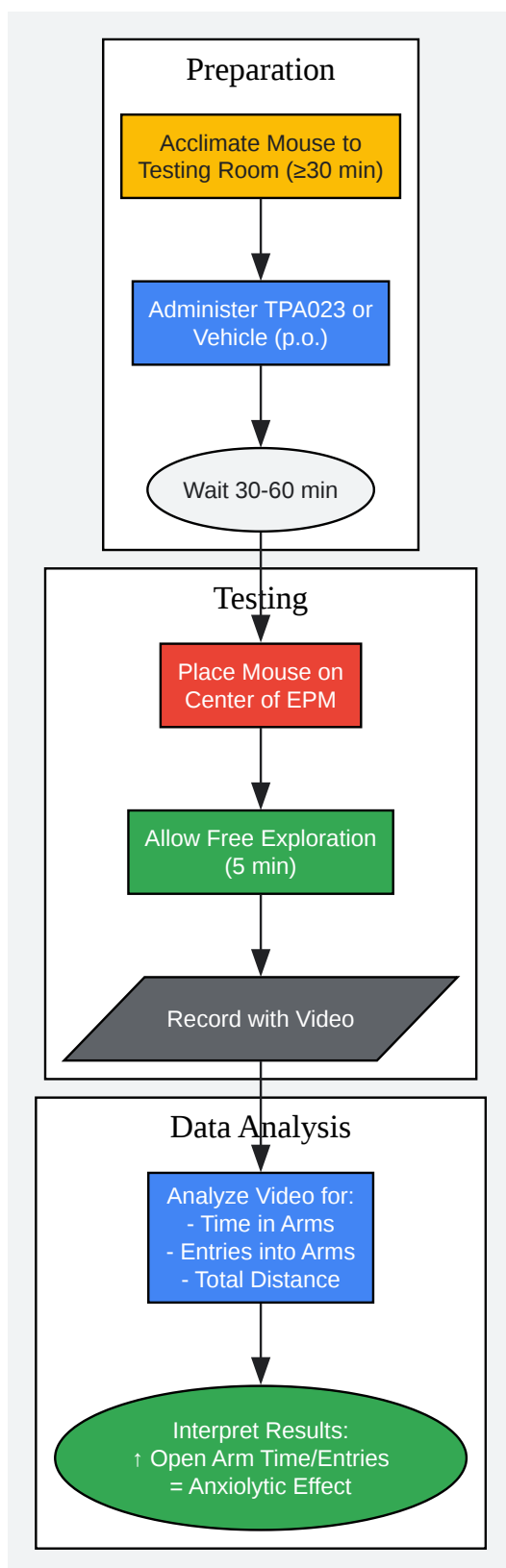
Table 2: Behavioral Effects of TPA023 and Analogs in Rodents

Compound	Species	Behavioral Test	Effective Anxiolytic Dose/Receptor Occupancy	Sedative Effect Dose/Receptor Occupancy	Reference
TPA023	Rat	Elevated Plus Maze	Anxiolytic at 70% occupancy	No effect at >99% occupancy	<a href="#">[1]</a>
TPA023	Rat	Fear Potentiated Startle	Anxiolytic at 70% occupancy	-	<a href="#">[1]</a>
TPA023	Rat	Conditioned Suppression of Drinking	Anxiolytic at 88% occupancy	-	<a href="#">[1]</a>
TPA023B	Mouse (Pain Model)	-	0.3 mg/kg and 1 mg/kg (p.o.) showed antihyperalgesic effects	Not reported	<a href="#">[7]</a>
TPA023B	Rat	Elevated Plus Maze	1 mg/kg (p.o.) significantly increased time on open arms	No significant effects up to 10 mg/kg	<a href="#">[6]</a> <a href="#">[8]</a>
TPA023	Mouse	Rotarod	No impairment at doses corresponding to $\geq 99\%$ occupancy	No effect at >99% occupancy	<a href="#">[1]</a>

## Signaling Pathway

TPA023 exerts its anxiolytic effects by modulating the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Specifically, TPA023 acts as a partial agonist at the benzodiazepine binding site of GABA-A receptors containing  $\alpha 2$  and  $\alpha 3$  subunits.[1] This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately reduces neuronal excitability in brain regions associated with anxiety. By avoiding significant activity at the  $\alpha 1$  subunit, TPA023 circumvents the sedative effects of traditional benzodiazepines.[1]





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